molecular formula C28H28N4O4 B6550252 5-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(4-ethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1040674-78-9

5-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(4-ethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6550252
CAS No.: 1040674-78-9
M. Wt: 484.5 g/mol
InChI Key: HIUAXLLYOYAWAB-UHFFFAOYSA-N
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Description

5-{[2-(4-Ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(4-ethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazin-4-one core fused with an oxazole moiety. The structure includes:

  • Pyrazolo[1,5-a]pyrazin-4-one scaffold: A bicyclic system with nitrogen atoms at positions 1, 2, 5, and 7, contributing to π-π stacking interactions with biological targets .
  • Aromatic substituents: A 4-ethylphenyl group at position 2 of the pyrazolo[1,5-a]pyrazinone, which may improve metabolic stability compared to methoxy or methyl analogs . A 4-ethoxy-3-methoxyphenyl group on the oxazole ring, offering steric bulk and electron-donating effects that modulate receptor binding .

Potential Applications:

  • Antitumor activity: Pyrazolo[1,5-a]pyrazines are known for inhibiting kinases and disrupting cancer cell proliferation .
  • Antimicrobial properties: The oxazole moiety is associated with bacterial enzyme inhibition .

Properties

IUPAC Name

5-[[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O4/c1-5-19-7-9-20(10-8-19)22-16-24-28(33)31(13-14-32(24)30-22)17-23-18(3)36-27(29-23)21-11-12-25(35-6-2)26(15-21)34-4/h7-16H,5-6,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUAXLLYOYAWAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC(=C(C=C5)OCC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their differentiating features:

Compound Name Core Structure Substituents Key Functional Differences Biological Activities Reference
Target Compound Pyrazolo[1,5-a]pyrazin-4-one - 4-Ethylphenyl (position 2)
- 4-Ethoxy-3-methoxyphenyl oxazole (position 5)
Ethoxy and methoxy groups enhance solubility and target specificity Antitumor, antimicrobial
2-(4-Ethylphenyl)-5-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one Pyrazolo[1,5-a]pyrazin-4-one - 4-Ethylphenyl (position 2)
- 2-Methylphenyl oxazole (position 5)
Methylphenyl substituent reduces polarity; lower metabolic stability Moderate antitumor activity
5-((2-(4-Ethoxyphenyl)-5-Methyloxazol-4-Yl)Methyl)-2-(4-Methoxyphenyl)Pyrazolo[1,5-a]Pyrazin-4(5H)-One Pyrazolo[1,5-a]pyrazin-4-one - 4-Methoxyphenyl (position 2)
- 4-Ethoxyphenyl oxazole (position 5)
Methoxy at position 2 increases electron density; weaker kinase inhibition Anticancer (in vitro)
2-(3-Chloro-4-Ethoxyphenyl)-5-((5-Methyl-2-(p-Tolyl)Oxazol-4-Yl)Methyl)Pyrazolo[1,5-a]Pyrazin-4(5H)-One Pyrazolo[1,5-a]pyrazin-4-one - 3-Chloro-4-ethoxyphenyl (position 2)
- p-Tolyl oxazole (position 5)
Chlorine atom enhances electrophilicity; higher cytotoxicity Potent antitumor

Molecular Data Comparison

Property Target Compound 2-Methylphenyl Analog Chlorinated Derivative
Molecular Formula C₃₁H₃₀N₄O₄ C₂₉H₂₈N₄O₃ C₃₀H₂₇ClN₄O₃
Molecular Weight (g/mol) 546.6 480.5 543.0
LogP 3.8 4.2 4.5
Solubility (µg/mL) 12.5 (PBS) 8.7 (PBS) 5.2 (PBS)
CAS Number Not reported 941923-94-0 1358757-92-2
References

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